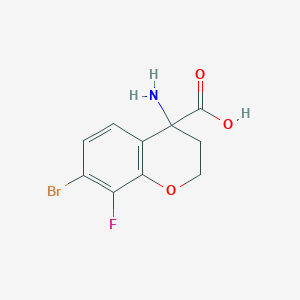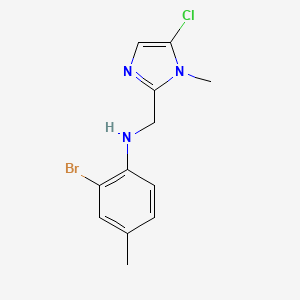
2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a triazine ring, a thioether linkage, and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.
Thioether Formation:
Pyrrolidine Attachment: The final step involves the reaction of the intermediate with pyrrolidine, often under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with triazine rings are often used as ligands in catalytic systems.
Materials Science: These compounds can be used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazine derivatives have shown potential as antimicrobial agents.
Enzyme Inhibitors: Some compounds can act as inhibitors of specific enzymes.
Medicine
Drug Development: The unique structure of these compounds makes them candidates for drug development, particularly in the areas of cancer and infectious diseases.
Industry
Agriculture: Triazine derivatives are used in the formulation of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial growth by interfering with DNA synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-chloro-1,3,5-triazine: A simpler triazine derivative used in herbicides.
2,4,6-Triamino-1,3,5-triazine:
Uniqueness
The presence of the thioether linkage and the pyrrolidine moiety in 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one distinguishes it from simpler triazine derivatives. These structural features may confer unique biological activities and chemical properties.
Eigenschaften
Molekularformel |
C9H14N6OS |
|---|---|
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H14N6OS/c10-7-12-8(11)14-9(13-7)17-5-6(16)15-3-1-2-4-15/h1-5H2,(H4,10,11,12,13,14) |
InChI-Schlüssel |
YRMPNVHBIVYTQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)CSC2=NC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


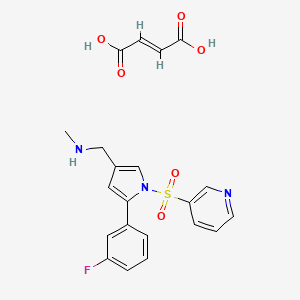
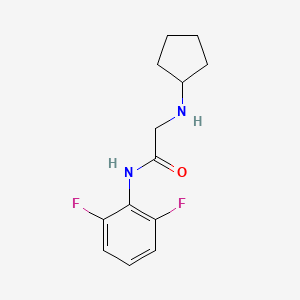
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
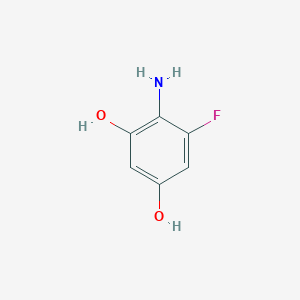

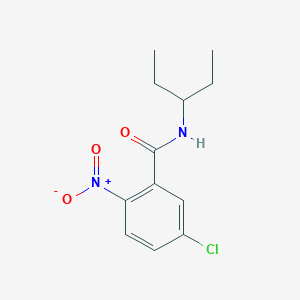
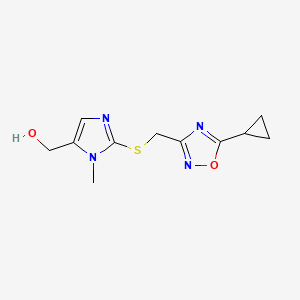
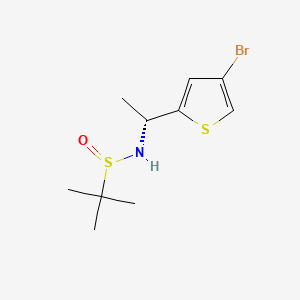
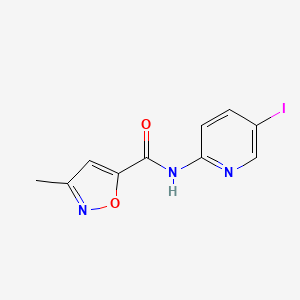
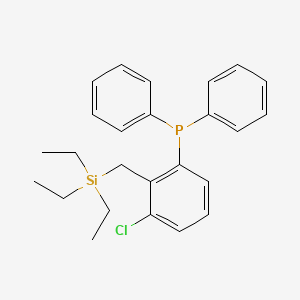
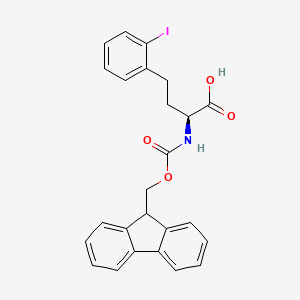
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
